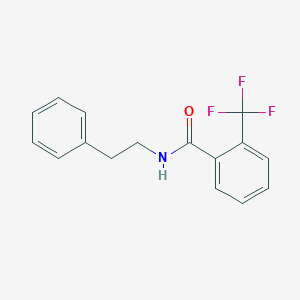![molecular formula C23H16N4O3 B417356 4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 337922-47-1](/img/structure/B417356.png)
4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazole ring fused with a pyrrole ring, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step reactions. One common method involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with acetophenone derivatives under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Reduction: 4-(2-Aminophenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Amino-Pyrazoles: Compounds with a pyrazole ring and an amino group, known for their medicinal properties.
Uniqueness
4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is unique due to its fused ring structure and the presence of both nitro and phenyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
337922-47-1 |
|---|---|
Formule moléculaire |
C23H16N4O3 |
Poids moléculaire |
396.4g/mol |
Nom IUPAC |
4-(2-nitrophenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H16N4O3/c28-23-21-19(20(24-25-21)15-9-3-1-4-10-15)22(26(23)16-11-5-2-6-12-16)17-13-7-8-14-18(17)27(29)30/h1-14,22H,(H,24,25) |
Clé InChI |
WQYDPNUSTYWUQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,4-dimethoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B417274.png)
![N-(2-methoxyethyl)-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B417275.png)


![N-(3-bromophenyl)-2-[5-chloro-2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B417280.png)
![2-[(4-methylphenyl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B417282.png)
![N-(sec-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B417283.png)

![2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-methoxyethyl)acetamide](/img/structure/B417288.png)
![2-[4-nitro(phenylsulfonyl)anilino]-N-(3-methoxypropyl)acetamide](/img/structure/B417290.png)
![2-[2,3-dichloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B417292.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B417293.png)
![N-(2-methoxyethyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B417295.png)
![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B417296.png)
